molecular formula C18H17N3O B5698955 N,N-dimethyl-4,5-diphenyl-1H-imidazole-1-carboxamide

N,N-dimethyl-4,5-diphenyl-1H-imidazole-1-carboxamide

Cat. No. B5698955
M. Wt: 291.3 g/mol
InChI Key: XYOVUUGQJWBILI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-4,5-diphenyl-1H-imidazole-1-carboxamide, also known as C646, is a small molecule inhibitor that has been widely used in scientific research. This compound is a potent and selective inhibitor of the histone acetyltransferase p300/CBP-associated factor (PCAF) and has been shown to have significant effects on gene expression and cell proliferation. In

Mechanism of Action

N,N-dimethyl-4,5-diphenyl-1H-imidazole-1-carboxamide inhibits the HAT activity of p300 and PCAF by binding to the acetyl-CoA binding site of these enzymes. This prevents the transfer of acetyl groups to lysine residues on histones and other proteins, leading to altered gene expression and cell proliferation. This compound has been shown to have significant effects on the expression of genes involved in cell cycle regulation, apoptosis, and DNA damage repair.
Biochemical and Physiological Effects
This compound has been shown to have significant effects on cell proliferation and apoptosis in a variety of cell types, including cancer cells. Inhibition of p300 and PCAF activity by this compound can lead to decreased expression of genes involved in cell cycle progression and increased expression of genes involved in apoptosis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-4,5-diphenyl-1H-imidazole-1-carboxamide is a potent and selective inhibitor of p300 and PCAF, which makes it a useful tool for investigating the role of these enzymes in gene expression and cell proliferation. However, this compound has some limitations for lab experiments. It is a small molecule inhibitor, which can limit its ability to penetrate cell membranes and reach intracellular targets. Additionally, this compound has been shown to have off-target effects on other enzymes, which can complicate data interpretation.

Future Directions

There are several future directions for research on N,N-dimethyl-4,5-diphenyl-1H-imidazole-1-carboxamide. One area of interest is the development of more potent and selective inhibitors of p300 and PCAF. Another area of interest is the investigation of the role of p300 and PCAF in specific diseases, such as cancer and inflammatory disorders. Finally, there is interest in the development of novel therapeutic strategies targeting p300 and PCAF in these diseases.

Synthesis Methods

The synthesis of N,N-dimethyl-4,5-diphenyl-1H-imidazole-1-carboxamide involves the condensation of 4,5-diphenyl-1H-imidazole-2-carboxylic acid with N,N-dimethylformamide dimethyl acetal in the presence of triethylamine. The resulting intermediate is then treated with acetic anhydride and triethylamine to form this compound. The overall yield of the synthesis is around 50%, and the compound can be purified by column chromatography.

Scientific Research Applications

N,N-dimethyl-4,5-diphenyl-1H-imidazole-1-carboxamide has been widely used in scientific research to investigate the role of histone acetyltransferases (HATs) in gene expression and cell proliferation. HATs are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone proteins, which can alter chromatin structure and regulate gene expression. This compound is a potent and selective inhibitor of the HATs p300 and PCAF, which are involved in the acetylation of histones and other proteins.

properties

IUPAC Name

N,N-dimethyl-4,5-diphenylimidazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-20(2)18(22)21-13-19-16(14-9-5-3-6-10-14)17(21)15-11-7-4-8-12-15/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOVUUGQJWBILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1C=NC(=C1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666955
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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